Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate

κ-opioid receptor PET imaging enantiomer discrimination

Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-61-8) is an enantiomerically pure (S)-configured piperazine derivative bearing a methyl carbamate protecting group and a versatile hydroxymethyl handle. With a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol, this compound serves as a critical chiral intermediate for constructing biologically active molecules where the absolute (S)-configuration at the 3-position dictates pharmacological outcome.

Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
CAS No. 126766-61-8
Cat. No. B162243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
CAS126766-61-8
Molecular FormulaC7H14N2O3
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCNC(C1)CO
InChIInChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3/t6-/m0/s1
InChIKeyURRJXZRIRRSAAC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-61-8): Chiral Piperazine Building Block for Stereochemically Defined Synthesis


Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-61-8) is an enantiomerically pure (S)-configured piperazine derivative bearing a methyl carbamate protecting group and a versatile hydroxymethyl handle [1]. With a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol, this compound serves as a critical chiral intermediate for constructing biologically active molecules where the absolute (S)-configuration at the 3-position dictates pharmacological outcome . Its defining features—enantiomeric purity, orthogonal protecting group strategy, and a reactive primary alcohol—make it a non-substitutable building block in medicinal chemistry programs targeting opioid receptors, kinase inhibitors, and CNS-active agents [2].

Why Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


The stereochemistry at the piperazine 3-position is the dominant determinant of biological activity for downstream pharmacophores derived from this scaffold. In the κ-opioid receptor agonist series (e.g., GR89696/GR103545), the (S)-enantiomer of the methyl carbamate precursor is pharmacologically inert, whereas the (R)-enantiomer displays sub-nanomolar potency [1]. Using the racemic mixture (CAS 126766-56-1) or the (R)-enantiomer (CAS 149648-98-6) in structure–activity relationship (SAR) studies would confound activity readouts and obscure the stereochemical requirements for target engagement. Furthermore, the methyl carbamate protecting group offers orthogonal deprotection conditions relative to the widely used N-Boc analog (CAS 314741-40-7), enabling synthetic sequences that cannot be executed with tert-butyl carbamate-protected intermediates alone [2]. Simply interchanging these in-class compounds without rigorous stereochemical and protecting-group consideration leads to irreproducible biological data, wasted synthetic effort, and invalid SAR conclusions.

Quantitative Differentiation Evidence for Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate


Enantiomer-Specific κ-Opioid Receptor Occupancy: Direct PET Imaging Comparison of (S)- vs. (R)-[11C]GR89696 in Mouse Brain

In a direct head-to-head PET imaging study, the [11C]-labeled (S)-enantiomer of GR89696 (synthesized from the (S)-methyl ester building block) exhibited no specific binding to κ-opioid receptors in mouse brain, with region-to-cerebellar ratios uniformly equal to 1 across all brain regions examined. In stark contrast, the [11C]-labeled (R)-enantiomer (GR103545) demonstrated robust, regionally specific uptake with hypothalamus-to-cerebellum and olfactory tubercle-to-cerebellum ratios of 11.4 and 8.7, respectively, at 90 minutes post-injection [1]. The (R)-enantiomer binding was saturable and selectively displaceable by κ-opioid ligands, confirming receptor-mediated specificity absent in the (S)-enantiomer.

κ-opioid receptor PET imaging enantiomer discrimination in vivo binding

Pharmacological Activity Resides Exclusively in the (3R)-Enantiomer: Enantiomeric Purity as an Absolute Requirement for κ-Agonist Potency

Functional tissue assays demonstrated that the potent κ-opioid agonist activity of racemic compound 18 (GR89696) is attributable entirely to its (3R)-enantiomer (IC50 = 0.041 nM in rabbit vas deferens, a κ-specific tissue), with the (3S)-enantiomer showing no measurable agonist activity at concentrations up to 10,000 nM across κ, μ, and δ opioid receptor subtypes [1]. The selectivity window is extraordinary: the (3R)-enantiomer is >240,000-fold selective for κ over μ and δ receptors (rat vas deferens IC50 > 10,000 nM; hamster vas deferens IC50 > 10,000 nM). Consequently, any contamination of the (3S)-building block with (3R)-enantiomer during downstream synthesis would generate a mixed stereochemical product with unpredictable and potentially confounding pharmacological profiles.

κ-opioid receptor enantiomeric purity functional assay SAR

Orthogonal N-Protecting Group Strategy: Methyl Carbamate vs. tert-Butyl Carbamate (Boc) Enables Distinct Synthetic Routes

The methyl carbamate protecting group on the (S)-methyl ester (C7H14N2O3, MW 174.20) can be selectively cleaved under conditions that leave N-Boc groups intact, and vice versa. Methyl carbamates are typically removed using iodotrimethylsilane (TMSI) or under mild basic hydrolysis (LiOH, aq. MeOH), whereas the N-Boc analog (CAS 314741-40-7, C10H20N2O3, MW 216.28) requires acidic conditions such as TFA or HCl/dioxane . This chemical orthogonality permits sequential deprotection strategies essential for constructing differentially functionalized piperazine-based pharmacophores, including those described in the stereoselective synthesis of methylated GR-89.696 analogs where both (R,R)- and (S,S)-orthogonally protected piperazine derivatives were employed as starting materials [1]. The smaller steric footprint of the methyl carbamate (molar refractivity 42.5 cm³) versus the tert-butyl carbamate (molar refractivity ~54 cm³) also influences reactivity at the adjacent N4 position.

orthogonal protection methyl carbamate Boc deprotection synthetic strategy

Hydroxymethyl Handle Reactivity: Synthetic Versatility for Downstream Functionalization

The free hydroxymethyl (-CH2OH) group at the 3-position of the piperazine ring provides a reactive handle for diverse downstream transformations—including oxidation to the carboxylic acid, mesylation/tosylation for nucleophilic displacement, and direct incorporation into carbamate or ether linkages—that is absent in simpler piperazine-1-carboxylate building blocks lacking this functionality . In contrast, the corresponding 3-unsubstituted piperazine-1-carboxylate methyl ester (hypothetical analog) or the 3-methyl analog offers no such derivatization point, severely limiting molecular complexity generation. The predicted polar surface area (tPSA = 62 Ų) of the (S)-methyl ester, contributed significantly by the hydroxymethyl group, also impacts passive membrane permeability and solubility relative to non-hydroxylated analogs . In the GR89696 synthetic route, this hydroxymethyl group is ultimately converted to a pyrrolidinylmethyl substituent—the key pharmacophoric element for κ-receptor binding—via oxidation, reductive amination, and functional group manipulation [1].

hydroxymethyl primary alcohol oxidation functional group interconversion

Commercial Availability and Enantiomeric Purity Specifications for Reproducible Research

Commercially sourced Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate is typically supplied at ≥95% purity, as verified by multiple vendor certificates of analysis for CAS 126766-61-8 . In comparison, the racemic mixture (CAS 126766-56-1) is also available at ≥95% purity but lacks the stereochemical definition required for enantiomerically pure downstream synthesis . The (R)-enantiomer counterpart (CAS 149648-98-6) is available with similar purity specifications, allowing researchers to procure both enantiomers independently for matched-pair SAR studies. The predicted logP of -1.42 for the (S)-methyl ester indicates hydrophilic character that differentiates it from the more lipophilic N-Boc-protected analog (predicted ClogP ~0.8), impacting solubility in aqueous reaction media and chromatographic purification behavior . Storage recommendations (2–8°C, dry conditions) are consistent across vendors for maintaining enantiomeric integrity.

enantiomeric purity quality specification procurement reproducibility

Optimal Research and Industrial Applications for Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate


Stereochemical Negative Control in κ-Opioid Receptor (KOR) Drug Discovery Programs

When developing novel KOR agonists based on the GR89696/GR103545 scaffold, the (S)-enantiomer derived from this building block serves as the definitive pharmacologically inactive control. As demonstrated by Ravert et al. (2002), [11C]-(S)-GR89696 exhibits no specific brain uptake (region-to-cerebellum ratio = 1.0), while [11C]-(R)-GR89696 shows ratios of 11.4 in hypothalamus [1]. Researchers can confidently attribute observed biological activity to stereospecific target engagement only when the (S)-enantiomer control shows no response at equivalent concentrations.

Orthogonal Protection Strategy in Multi-Step Piperazine Core Synthesis

The methyl carbamate protecting group enables synthetic sequences requiring selective N-deprotection in the presence of acid-labile functionality. Unlike the N-Boc analog (CAS 314741-40-7), which mandates acidic cleavage conditions, the methyl carbamate can be removed with TMSI or under mildly basic conditions [1]. This orthogonal reactivity is critical in the stereoselective preparation of differentially protected piperazine intermediates, as exemplified in the synthesis of all four stereoisomers of methylated GR-89.696 analogs [2].

Matched-Pair Enantiomer SAR for Chiral Piperazine-Derived Kinase Inhibitors

In kinase inhibitor programs where the piperazine ring serves as a central scaffold, procurement of both (S)-methyl ester (CAS 126766-61-8) and (R)-methyl ester (CAS 149648-98-6) enables rigorous matched-pair enantiomer SAR. The (R)-enantiomer building block is documented as a precursor to PI3K inhibitors for rheumatoid arthritis and antimalarial benzoxaborole derivatives [1]. Using the enantiomerically pure (S)-form ensures that any differential activity observed in biochemical or cellular assays can be unambiguously assigned to stereochemical configuration rather than to trace enantiomeric contamination.

PET Tracer Development and Receptor Occupancy Studies Requiring Inactive Enantiomer Reference

For PET radiotracer development programs targeting κ-opioid or related GPCR receptors, the (S)-methyl ester is the required precursor for synthesizing the radiolabeled inactive enantiomer. The [11C]-(S)-enantiomer demonstrates uniform, non-displaceable binding across all brain regions, establishing it as the ideal reference compound for determining non-specific binding in receptor occupancy calculations [1]. Without this stereochemically pure (S)-enantiomer reference, quantitative PET analysis cannot reliably distinguish specific from non-specific radioligand retention.

Quote Request

Request a Quote for Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.